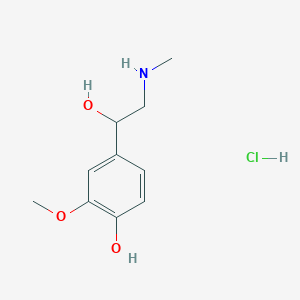

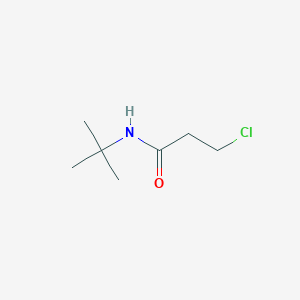

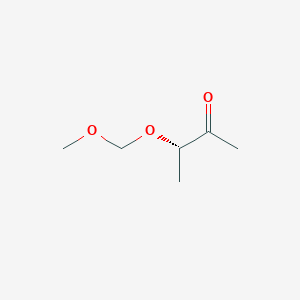

N-tert-butyl-3-chloropropanamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-tert-butyl-3-chloropropanamide often involves the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. These intermediates are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. This process allows for the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, using a methodology that highlights the versatility and efficacy of tert-butyl groups in organic synthesis (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of N-tert-butyl-3-chloropropanamide were not found, related research on N-tert-butanesulfinyl imines and other tert-butyl compounds provides insight into the structural significance of tert-butyl groups in organic chemistry. The tert-butyl group is known for its steric effects and the ability to influence the reactivity and stability of various organic molecules, making it a crucial moiety in the design of synthetic strategies for complex organic molecules.

Chemical Reactions and Properties

N-tert-Butyl-3-chloropropanamide and related compounds exhibit a variety of chemical reactions and properties, largely due to the presence of the tert-butyl group. For example, N-tert-butyl-N-chlorocyanamide has been identified as a mild and efficient chlorinating agent for the synthesis of dialkyl/diaryl chlorophosphates, demonstrating the reactivity of tert-butyl-based compounds in both polar and nonpolar media and highlighting their utility in the transformation of phosphites to chlorophosphates in quantitative yields under mild conditions (Kumar & Kaushik, 2006).

Physical Properties Analysis

The physical properties of N-tert-butyl-3-chloropropanamide, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The tert-butyl group contributes to the compound's volatility and solubility in organic solvents, making it suitable for various organic synthesis applications. However, detailed quantitative data on the physical properties were not directly available from the identified research.

Chemical Properties Analysis

The chemical properties of N-tert-butyl-3-chloropropanamide are characterized by its reactivity in organic synthesis. As demonstrated in the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, the tert-butyl group plays a crucial role in the biosynthesis and chemical transformations of organic compounds, offering a pathway to synthesize key intermediates for pharmaceuticals with high yield and enantioselectivity (Liu et al., 2018).

Wissenschaftliche Forschungsanwendungen

-

Synthesis of N-tert-butyl amides

- Field : Organic Chemistry

- Application : N-tert-butyl amides are synthesized from the reaction of nitriles (aryl, benzyl and sec-alkyl nitriles) with tert-butyl benzoate .

- Method : The reaction is catalyzed by the employment of 2 mol% Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions .

- Results : The reaction with aryl nitriles was carried out well and afforded the N-tert-butyl amides in 87–97% yields after 1 h. The benzyl and sec-alkyl nitriles also proceeded well and produced the N-tert-butyl amides in 83–91% yields after 5 h .

-

Drug Synthesis

- Field : Pharmaceutical Chemistry

- Application : N-tert-butyl amide compounds have wide application in drug synthesis . For example, Finasteride and Epristeride have been developed for the treatment of benign prostatic hyperplasia . Indinavir, nelfinavir and Saquinavir have been used as a component to treat HIV .

- Method : The N-tert-butyl amide compounds were synthesized by acylation of amines .

- Results : CPI-1189 is a candidate for neuro-protective therapy in humans with HIV-associated CNS disease .

-

Synthesis of Dialkyl/Diaryl Chlorophosphates

- Field : Organic Chemistry

- Application : N-tert-Butyl-N-chlorocyanamide acts as a chlorinating agent for the synthesis of dialkyl/diaryl chlorophosphates .

- Method : The transformation of dialkyl/diaryl phosphites to the dialkyl/diaryl chlorophosphates takes place rapidly under mild conditions .

- Results : The transformation occurs in quantitative yields .

-

Oxidation, Diazotization, Nitrosation, Nitration, Oximation, and Miscellaneous Reactions

- Field : Organic Chemistry

- Application : N-tert-butyl-3-chloropropanamide is used in various reactions such as oxidation, diazotization, nitrosation, nitration, oximation, and other miscellaneous reactions .

- Method : The specific method varies depending on the type of reaction. For example, in oxidation reactions, N-tert-butyl-3-chloropropanamide can act as an oxidizing agent .

- Results : The results of these reactions are diverse and depend on the specific reaction conditions and reactants used .

-

Synthesis of Thermo-sensitive Terpolymer Hydrogels

- Field : Polymer Chemistry

- Application : N-tert-butyl-3-chloropropanamide is used in the synthesis of thermo-sensitive terpolymer hydrogels, which have applications in drug delivery .

- Method : The hydrogels are photopolymerised using light-sensitive initiators .

- Results : The resulting hydrogels exhibit a decrease in lower critical solution temperature (LCST) as the N-tert-butyl-3-chloropropanamide weight ratio is increased .

- Radical Nitrile Oxidation Cycloaddition

- Field : Organic Chemistry

- Application : N-tert-butyl-3-chloropropanamide is used in tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition . This reaction is used for the synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones .

- Method : The specific method varies depending on the type of reaction .

- Results : The results of these reactions are diverse and depend on the specific reaction conditions and reactants used .

Eigenschaften

IUPAC Name |

N-tert-butyl-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-7(2,3)9-6(10)4-5-8/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXIRPZPFZEMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324061 | |

| Record name | N-tert-butyl-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-3-chloropropanamide | |

CAS RN |

100859-81-2 | |

| Record name | N-tert-butyl-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)

![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)

![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)

![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)